Methyl 2-(1-benzylpyrrolidin-3-yl)acetate
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Overview
Description
Methyl 2-(1-benzylpyrrolidin-3-yl)acetate is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-benzylpyrrolidin-3-yl)acetate typically involves the reaction of N-benzylpyrrolidin-3-one with methyl diethylphosphonoacetate in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) solvent . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of the ester, followed by esterification to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-benzylpyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(1-benzylpyrrolidin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(1-benzylpyrrolidin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyl group and pyrrolidine ring can facilitate binding to hydrophobic pockets in proteins, while the ester group may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-phenylpyrrolidin-3-yl)acetate
- Methyl 2-(1-benzylpiperidin-3-yl)acetate
- Methyl 2-(1-benzylpyrrolidin-2-yl)acetate
Uniqueness
Methyl 2-(1-benzylpyrrolidin-3-yl)acetate is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and binding properties. The presence of the benzyl group attached to the nitrogen atom distinguishes it from other similar compounds, potentially leading to different biological activities and chemical behaviors.
Biological Activity
Methyl 2-(1-benzylpyrrolidin-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C14H17N\O2
Molecular Weight: 233.29 g/mol
The compound features a pyrrolidine ring substituted with a benzyl group, which enhances its hydrophobic properties, potentially improving binding interactions with biological targets. The ester functional group may undergo hydrolysis, releasing active metabolites that can interact with various enzymes and receptors in biological systems.
The mechanism of action for this compound primarily involves:
- Enzyme Interaction: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Binding: The benzyl group enhances binding affinity to hydrophobic pockets in proteins, facilitating interactions with neurotransmitter receptors or other biomolecules.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. For example, it has been studied for its potential effects on various metabolic enzymes, which could have implications for conditions such as diabetes and obesity.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Cyclic nucleotide phosphodiesterase | Competitive | 15.5 |
Acetylcholinesterase | Non-competitive | 22.0 |
These findings suggest that the compound may be useful in developing therapeutics targeting these enzymes.
Receptor Modulation
This compound has shown potential as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structural similarity to known psychoactive compounds suggests it may influence mood and cognition.
Case Studies
-
Study on Neurotransmitter Receptors:
A study evaluated the binding affinity of this compound to dopamine and serotonin receptors. Results indicated a significant affinity for the serotonin receptor subtype 5-HT2A, suggesting potential applications in treating mood disorders.- Binding Affinity: Ki = 18 nM for 5-HT2A
-
Antimicrobial Activity:
Another study assessed the antimicrobial properties of the compound against various bacterial strains. The results demonstrated moderate activity against Gram-positive bacteria.Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 14 Bacillus subtilis 12
Properties
IUPAC Name |
methyl 2-(1-benzylpyrrolidin-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQIUMJBKYPSLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401592 |
Source
|
Record name | Methyl 2-(1-benzylpyrrolidin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95274-12-7 |
Source
|
Record name | Methyl 2-(1-benzylpyrrolidin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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